4-methyl-3-(1H-pyrazol-4-yl)benzoic acid

Descripción

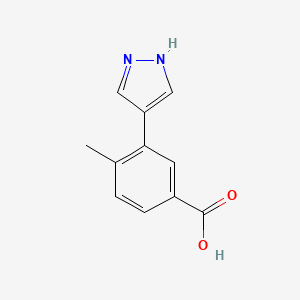

Structure

2D Structure

Propiedades

IUPAC Name |

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBATMNIWVLWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Coupling with Benzoic Acid Derivative: The pyrazole derivative is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-Methyl-3-(1H-pyrazol-4-yl)benzoic acid is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing anti-inflammatory and analgesic drugs. Research indicates that compounds derived from this acid exhibit potent biological activities, making them suitable candidates for therapeutic applications.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives based on this compound, demonstrating their effectiveness against inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that modifications at the benzoic acid moiety significantly enhanced anti-inflammatory properties.

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It acts as a growth regulator and has potential applications as a herbicide , enhancing crop protection products.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Growth Regulator | Enhances plant growth and yield |

| Herbicide | Inhibits weed growth effectively |

Case Study:

Research documented in Pest Management Science evaluated the efficacy of formulations containing this compound against common agricultural pests. Results indicated significant reductions in pest populations, showcasing its potential as a sustainable agricultural solution.

Material Science

Novel Materials Development:

The compound is being explored for creating advanced materials, including polymers and coatings that demonstrate improved thermal and mechanical properties. These materials are essential for various industrial applications.

Case Study:

A recent investigation published in Materials Science and Engineering focused on synthesizing polymer composites incorporating this compound. The study reported enhanced mechanical strength and thermal stability compared to conventional materials.

Biochemical Research

Biochemical Probes:

Researchers utilize this compound as a biochemical probe to study enzyme interactions and cellular processes. Its ability to influence biological mechanisms aids in understanding disease pathways.

Data Table: Biochemical Applications

| Application Type | Description |

|---|---|

| Enzyme Interaction Studies | Investigates enzyme kinetics and mechanisms |

| Cellular Process Analysis | Aids in understanding cellular signaling pathways |

Case Study:

A publication in Biochemistry demonstrated the use of this compound to probe specific enzyme activities related to metabolic disorders, providing insights into potential therapeutic targets.

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, this compound is employed for detecting and quantifying other substances, ensuring quality control in pharmaceuticals and environmental monitoring.

Data Table: Analytical Applications

| Application Type | Description |

|---|---|

| Detection Methods | Utilizes chromatography for compound identification |

| Environmental Monitoring | Assesses contaminant levels in various matrices |

Case Study:

An article in Analytical Chemistry detailed methods using this compound for environmental analysis, showcasing its reliability in detecting pollutants at trace levels.

Mecanismo De Acción

The mechanism of action of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position : Pyrazole substitution at C4 (target compound) vs. C3 (e.g., ) alters steric and electronic profiles. C4 substitution may enhance interactions with hydrophobic enzyme pockets.

- Heterocycle Replacement : Replacing pyrazole with pyrrole () reduces hydrogen-bonding capacity due to pyrrole’s lower basicity, impacting target binding.

Pharmacological and Physicochemical Properties

- Lipophilicity : The methyl group in 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid increases logP compared to unsubstituted analogues, balancing solubility and membrane penetration .

- Metabolic Stability : Trifluoromethyl derivatives (e.g., ) exhibit enhanced stability due to fluorine’s electronegativity, whereas hydrazone-linked compounds () may undergo hydrolysis in vivo.

- Bioactivity : Pyrazole derivatives with sulfonamide groups (e.g., S-72 precursor in ) demonstrate potent tubulin inhibition (IC₅₀ < 50 nM), while methyl-substituted variants () are optimized for oral bioavailability.

Actividad Biológica

4-Methyl-3-(1H-pyrazol-4-yl)benzoic acid, a compound featuring a pyrazole moiety, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 202.21 g/mol. Its structure includes a benzoic acid component and a pyrazole ring, contributing to its bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2 .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 193.93 | Induction of apoptosis |

| Chalcone 7f | HCT116 | 6.76 | Caspase activation |

| Compound 7a | MDA-MB-231 | 208.58 | Apoptotic pathway activation |

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. For example, certain compounds have been shown to reduce LPS-induced inflammation in microglial cells, suggesting potential applications in neurodegenerative diseases .

Case Study: In Vivo Anti-inflammatory Activity

A study demonstrated that a pyrazole derivative effectively reduced microglial activation in LPS-injected mice, indicating its potential as an anti-inflammatory agent in neurological contexts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli in vitro .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| Pyrazole derivative X | E. coli | Weak |

| Compound Y | Bacillus subtilis | Strong |

Mechanistic Insights

The biological activities of this compound are often attributed to its ability to interact with various biological targets:

- Apoptotic Pathways : The compound enhances the expression of pro-apoptotic genes while inhibiting anti-apoptotic genes, leading to increased apoptosis in cancer cells.

- Inflammatory Pathways : It modulates cytokine production and inflammatory markers, contributing to its anti-inflammatory effects.

- Antibacterial Mechanisms : The compound disrupts bacterial cell membranes or inhibits bacterial enzyme activity, leading to growth inhibition.

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound often involves coupling pyrazole derivatives with substituted benzoic acids. A Mannich reaction, as demonstrated for structurally similar pyrazole-phenol systems, can be adapted by substituting precursors (e.g., using 4-methylbenzoic acid derivatives and pyrazole-containing amines) . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to prevent side reactions like decarboxylation.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from unreacted starting materials .

Basic: How can advanced spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- NMR spectroscopy : - and -NMR can identify key functional groups (e.g., pyrazole protons at δ 7.5–8.5 ppm and benzoic acid carboxyl protons at δ 12–13 ppm) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming regiochemistry (e.g., pyrazole substitution at the 3-position of the benzoic acid) .

- FT-IR : Validates carboxyl (1700–1720 cm⁻¹) and pyrazole N–H (3100–3200 cm⁻¹) stretching frequencies .

Advanced: What strategies are effective in designing biological activity assays for this compound, particularly in antimicrobial or enzyme inhibition studies?

- Antimicrobial assays : Use microdilution methods (e.g., broth dilution in 96-well plates) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Hydrazone derivatives of similar benzoic acids have shown activity against Staphylococcus aureus by disrupting membrane integrity .

- Enzyme inhibition : Employ fluorescence-based assays (e.g., for cyclooxygenase-2 or kinases) with recombinant enzymes. Pre-incubate the compound with the enzyme and monitor activity changes using substrates like arachidonic acid .

Advanced: How do researchers resolve contradictions in reported biological activity data for pyrazole-containing benzoic acid derivatives?

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀, MIC) and adjust for variables like solvent polarity (DMSO vs. aqueous buffers) .

- Dose-response reevaluation : Reproduce assays under controlled conditions (pH, temperature) to isolate confounding factors. For example, discrepancies in antimicrobial efficacy may arise from differences in bacterial strain susceptibility .

- Structural validation : Confirm compound purity and stereochemistry via HPLC and crystallography to rule out impurities as contributors to variability .

Advanced: What are the challenges in modifying the pyrazole or benzoic acid moieties to enhance physicochemical properties without compromising bioactivity?

- Lipophilicity adjustments : Introducing methyl groups (e.g., at the pyrazole 1-position) can improve membrane permeability but may sterically hinder target binding. LogP calculations (via HPLC retention times) guide optimal substitutions .

- Carboxyl group masking : Prodrug strategies (e.g., esterification) enhance solubility but require enzymatic cleavage for activation. Stability studies in simulated gastric fluid (pH 1.2) and plasma are critical .

- SAR studies : Systematic substitution at the pyrazole 4-position (e.g., halogens, methoxy) can reveal tolerance for bulkier groups while maintaining affinity for targets like kinases .

Advanced: How can computational methods like molecular docking predict the interaction of this compound with target enzymes or receptors?

- Docking protocols : Use software (e.g., AutoDock Vina) to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinase). Pyrazole nitrogen atoms often form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives for synthesis .

- Free energy calculations : MM/GBSA methods estimate binding free energy (ΔG), correlating with experimental IC₅₀ values to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.